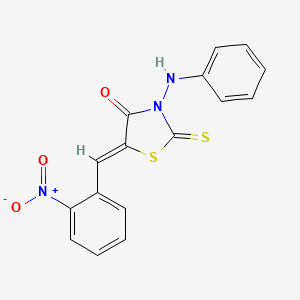![molecular formula C18H19F3N4O B4676077 4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4676077.png)
4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, commonly known as PIP4Kγi, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent and selective inhibitor of phosphatidylinositol-5-phosphate 4-kinase gamma (PIPKIγ), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways.
Wirkmechanismus
PIPKIγ is responsible for the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a lipid molecule that plays a crucial role in intracellular signaling pathways. PIP4Kγi inhibits PIPKIγ by binding to its active site, thereby preventing the synthesis of PIP2. This results in the disruption of various signaling pathways that are dependent on PIP2, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
PIP4Kγi has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the levels of inflammatory cytokines in vitro and in vivo. Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PIP4Kγi in lab experiments include its potency and selectivity for PIPKIγ, which makes it a valuable tool for studying the role of PIPKIγ in various cellular processes. However, the limitations of using PIP4Kγi include its potential off-target effects and its limited solubility, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of PIP4Kγi. One potential direction is the development of more potent and selective inhibitors of PIPKIγ. Another direction is the investigation of the role of PIPKIγ in various diseases, including cancer, diabetes, and inflammation. Moreover, the development of PIP4Kγi as a therapeutic agent for the treatment of these diseases is another potential future direction.
Wissenschaftliche Forschungsanwendungen
PIPKIγ is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. Therefore, PIP4Kγi has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and inflammation.
Eigenschaften
IUPAC Name |
4-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)15-2-1-3-16(12-15)23-17(26)25-10-8-24(9-11-25)13-14-4-6-22-7-5-14/h1-7,12H,8-11,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYZMLCRYPCDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4675996.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate](/img/structure/B4676000.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4676010.png)


![9-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676033.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4676045.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B4676050.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)

![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-furamide](/img/structure/B4676074.png)
![2,3-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4676087.png)